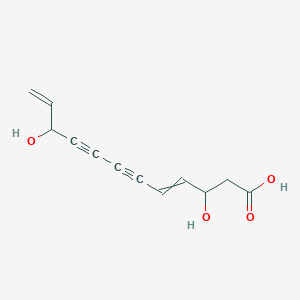![molecular formula C36H30O2 B14269308 1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene CAS No. 135803-93-9](/img/structure/B14269308.png)
1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylene group flanked by two 1-(4-methoxyphenyl)ethene-2,1-diyl groups, each connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted benzene derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of fully or partially hydrogenated compounds.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene depends on its application. In organic electronics, its unique structure allows it to act as an efficient charge transport material. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of electron or hole transport.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-{1,4-Phenylenebis[1-(4-phenoxyphenyl)ethene-2,1-diyl]}dibenzene
- 1,1’-{1,4-Phenylenebis[1-(4-bromophenyl)ethene-2,1-diyl]}dibenzene
Uniqueness
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where specific electronic characteristics are desired .
Propiedades
Número CAS |
135803-93-9 |
|---|---|
Fórmula molecular |
C36H30O2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C36H30O2/c1-37-33-21-17-31(18-22-33)35(29-9-5-3-6-10-29)25-27-13-15-28(16-14-27)26-36(30-11-7-4-8-12-30)32-19-23-34(38-2)24-20-32/h3-26H,1-2H3 |
Clave InChI |
WOZYPNARMZFJKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

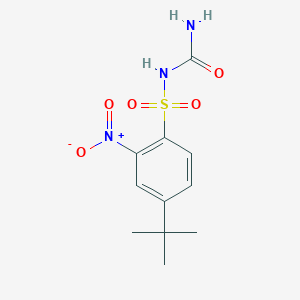
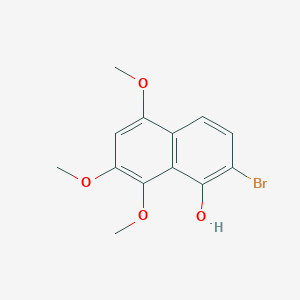
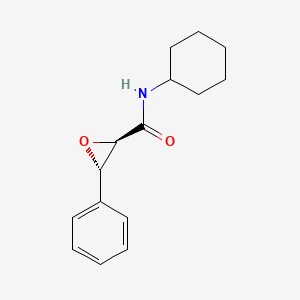
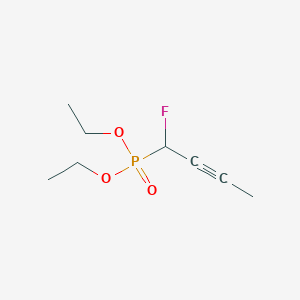
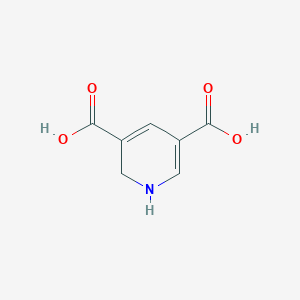
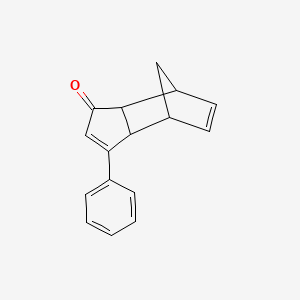
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
